4-Methoxy-3-n-propoxyphenethyl alcohol

Lipophilicity Drug Design Physicochemical Property

4-Methoxy-3-n-propoxyphenethyl alcohol (CAS 1443354-88-8; synonym: 2-(4-methoxy-3-propoxyphenyl)ethan-1-ol) is a substituted phenethyl alcohol building block bearing a 4-methoxy and a 3-n-propoxy substituent on the phenyl ring. The compound has a molecular formula of C₁₂H₁₈O₃, a molecular weight of 210.27 g/mol, a computed logP of 2.02, and a topological polar surface area (TPSA) of 38.69 Ų.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B7990076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-n-propoxyphenethyl alcohol
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)CCO)OC
InChIInChI=1S/C12H18O3/c1-3-8-15-12-9-10(6-7-13)4-5-11(12)14-2/h4-5,9,13H,3,6-8H2,1-2H3
InChIKeyDYVITSKREVOMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-n-propoxyphenethyl alcohol (CAS 1443354-88-8) – Class, Core Properties, and Procurement Identity


4-Methoxy-3-n-propoxyphenethyl alcohol (CAS 1443354-88-8; synonym: 2-(4-methoxy-3-propoxyphenyl)ethan-1-ol) is a substituted phenethyl alcohol building block bearing a 4-methoxy and a 3-n-propoxy substituent on the phenyl ring . The compound has a molecular formula of C₁₂H₁₈O₃, a molecular weight of 210.27 g/mol, a computed logP of 2.02, and a topological polar surface area (TPSA) of 38.69 Ų . It is commercially supplied at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) by multiple vendors including Fluorochem, Bidepharm, and MolCore . The 4-methoxy-3-propoxyphenyl motif constitutes the core pharmacophore of the clinically investigated phosphodiesterase-4 (PDE4) inhibitor (R)-Mesopram (Daxalipram) and of Pfizer's topical PDE4 inhibitor PF-07038124, positioning this alcohol as a privileged synthetic intermediate for PDE4-targeted discovery programs [1][2].

Why 4-Methoxy-3-n-propoxyphenethyl alcohol Cannot Be Replaced by Simpler Alkoxy-Phenethyl Alcohols in PDE4-Focused Synthesis


The 4-methoxy-3-n-propoxy substitution pattern on the phenethyl alcohol scaffold is not arbitrary; it is the exact substitution found in the PDE4 inhibitors (R)-Mesopram (PDE4B IC₅₀ = 420 nM) and PF-07038124 (PDE4B2 IC₅₀ = 0.5 nM) [1]. Replacing the n-propoxy group with a smaller ethoxy (CAS 77891-29-3, logP 1.63) or a second methoxy (CAS 7417-21-2, logP ~1.07–1.24) shifts the lipophilicity below the optimal window for the PDE4 catalytic pocket as defined by the co-crystal structure of (R)-Mesopram bound to PDE4B (PDB 1XM6) [2]. Conversely, extending the alkoxy chain to n-butoxy (CAS 1443310-68-6, logP 2.41) increases hydrophobicity beyond the validated range and adds a seventh rotatable bond, potentially incurring an entropic penalty upon binding . The balanced logP of 2.02 and the six rotatable bonds of the target compound thus represent a specific physicochemical profile that generic di-methoxy or mono-substituted analogs cannot replicate without altering either the binding enthalpy or the pharmacokinetic trajectory of the downstream drug candidate .

Quantitative Differentiation of 4-Methoxy-3-n-propoxyphenethyl alcohol from Its Closest Alkoxy-Phenethyl Alcohol Analogs


LogP Optimization: n-Propoxy Delivers Intermediate Lipophilicity Distinct from Ethoxy and Butoxy Analogs

Computed logP values differentiate the target compound from its closest alkoxy homologs. 4-Methoxy-3-n-propoxyphenethyl alcohol exhibits a logP of 2.02, which falls precisely between the 4-ethoxy-3-methoxy analog (logP = 1.63) and the 3-n-butoxy-4-methoxy analog (logP = 2.41) . The same computed logP methodology (ChemScene platform) was used for all three compounds, enabling direct cross-study comparison. The intermediate logP of 2.02 aligns with the lipophilicity range empirically validated for PDE4 inhibitor candidates and is consistent with the logP of the derived drug Mesopram (clogP ~2.5) [1].

Lipophilicity Drug Design Physicochemical Property PDE4 Inhibitor

Rotatable Bond Count: Six Bonds Balance Conformational Flexibility for PDE4 Pocket Binding vs. Seven in Butoxy Analog

The target compound possesses six rotatable bonds, a value that distinguishes it from both the shorter ethoxy analog (five rotatable bonds) and the longer butoxy analog (seven rotatable bonds) . The PDE4B co-crystal structure (PDB 1XM6, 1.92 Å resolution) reveals that the n-propoxy chain of (R)-Mesopram adopts a specific conformation within a hydrophobic sub-pocket adjacent to the catalytic site; the six rotatable bonds permit this productive binding geometry without incurring the additional entropic cost associated with the seventh rotatable bond of the butoxy chain [1].

Conformational Entropy Molecular Flexibility Structure-Based Drug Design PDE4B

Pharmacophoric Validation: The 4-Methoxy-3-propoxyphenyl Motif Is the Structurally Characterized Core of PDE4 Inhibitor (R)-Mesopram

The 4-methoxy-3-propoxyphenyl group of the target alcohol is the identical aryl ether moiety present in the orally active PDE4 inhibitor (R)-Mesopram (Daxalipram). The co-crystal structure of (R)-Mesopram with human PDE4B catalytic domain (PDB 1XM6, resolution 1.92 Å, R-free 0.227) provides atomic-level evidence that the 4-methoxy-3-propoxy substitution pattern engages key hydrophobic and hydrogen-bonding interactions within the enzyme active site [1]. (R)-Mesopram inhibits PDE4B with an IC₅₀ of 420 nM [2]. By contrast, the 3,4-dimethoxy analog (homoveratryl alcohol, CAS 7417-21-2) lacks the extended alkoxy chain required to fill the hydrophobic sub-pocket, and mono-substituted 4-methoxyphenethyl alcohol (CAS 702-23-8) is entirely devoid of the 3-alkoxy substituent necessary for PDE4B binding [3].

Pharmacophore PDE4B Inhibition X-ray Crystallography Structure-Activity Relationship

Topological Polar Surface Area Uniformity Across Alkoxy Homologs: Differentiation Is Solely Hydrophobicity-Driven

All 3-alkoxy-4-methoxyphenethyl alcohols share an identical TPSA of 38.69 Ų, including the target n-propoxy compound, the ethoxy analog (CAS 77891-29-3), and the butoxy analog (CAS 1443310-68-6) . This uniformity indicates that hydrogen-bonding capacity is invariant across the homologous series, and that the sole differentiating physicochemical parameter relevant to membrane permeability and target binding is the alkoxy chain length, which governs logP and conformational flexibility [1]. The target compound's logP of 2.02, combined with a TPSA of 38.69 Ų, places it within the favorable drug-like space (TPSA < 60 Ų, logP 1–3) while providing the optimal alkyl extension for PDE4 sub-pocket occupancy.

TPSA Hydrogen Bonding Membrane Permeability Drug-likeness

Commercial Purity Benchmarks and Batch QC Availability: 97–98% with Multi-Technique Characterization

4-Methoxy-3-n-propoxyphenethyl alcohol is commercially available at 97% (Fluorochem) and 98% (Leyan, ChemScene) purity levels, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the 3-n-butoxy-4-methoxy analog (CAS 1443310-68-6) is typically listed at 95% purity with limited QC characterization [1]. The 4-ethoxy-3-methoxy analog is available at varying purities (typically ≥95%) from BOC Sciences and other vendors, but multi-technique batch QC data are less consistently offered . The higher purity specification and the availability of orthogonal analytical characterization for the n-propoxy compound reduce the risk of introducing undefined impurities into multi-step synthetic sequences, which is particularly critical for GMP-adjacent and pharmaceutical R&D procurement.

Quality Control Batch Traceability Analytical Characterization Procurement

Optimal Application Scenarios for 4-Methoxy-3-n-propoxyphenethyl alcohol Based on Quantitative Differentiation Evidence


Synthetic Intermediate for PDE4 Inhibitor Discovery Programs (e.g., Mesopram/Daxalipram Class)

The target alcohol serves as the direct synthetic precursor for constructing the 4-methoxy-3-propoxyphenyl pharmacophore present in (R)-Mesopram (PDE4B IC₅₀ = 420 nM) and PF-07038124 (PDE4B2 IC₅₀ = 0.5 nM) [1]. Its 97–98% commercial purity with batch QC (NMR, HPLC, GC) supports reproducible multi-step synthesis of PDE4 inhibitors from the oxazolidinone and oxaborolane structural classes .

Lipophilicity-Dependent SAR Studies Requiring Systematic Alkoxy Chain Variation with Constant TPSA

Because TPSA is invariant (38.69 Ų) across the 3-alkoxy-4-methoxyphenethyl alcohol series, the n-propoxy compound (logP 2.02) is the optimal reference point for SAR studies that isolate the effect of alkoxy chain length on logP and binding while holding hydrogen-bond capacity constant . Using the ethoxy (logP 1.63) or butoxy (logP 2.41) analogs provides data points bracketing the optimal logP, enabling precise QSAR model construction.

Conformational Analysis and Structure-Based Design Leveraging the Six-Rotatable-Bond Scaffold

The six rotatable bonds of the n-propoxy scaffold – intermediate between five (ethoxy) and seven (butoxy) – provide an ideal experimental system for studying the relationship between conformational entropy and PDE4B binding affinity, as validated by the (R)-Mesopram co-crystal structure (PDB 1XM6) [1]. This scaffold is particularly suited for molecular dynamics simulations and free-energy perturbation (FEP) studies aimed at predicting binding free energies of alkoxy chain modifications.

Pharmaceutical Intermediate Procurement Under GMP-Adjacent Quality Requirements

The compound's consistent 97–98% purity specification, multi-vendor availability (Fluorochem, Bidepharm, Leyan, MolCore), and documented QC data package (NMR, HPLC, GC) make it the preferred choice for contract research organizations and pharmaceutical R&D groups requiring traceable, high-purity building blocks for PDE4 inhibitor candidate synthesis . The n-butoxy analog, by contrast, is offered at lower purity (95%) with less comprehensive QC, presenting a higher risk of batch failure in GMP-adjacent workflows [2].

Quote Request

Request a Quote for 4-Methoxy-3-n-propoxyphenethyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.